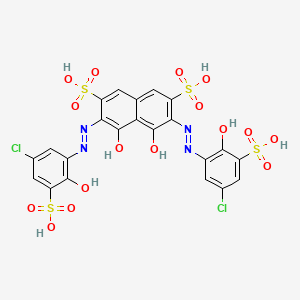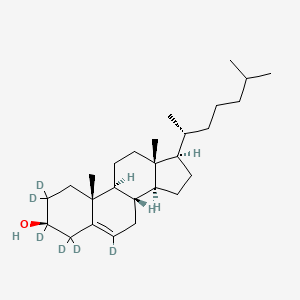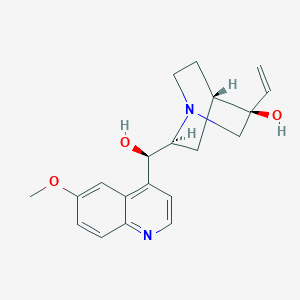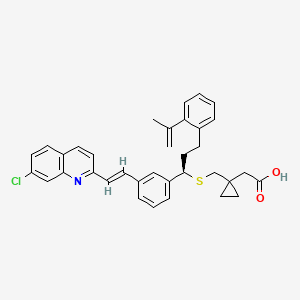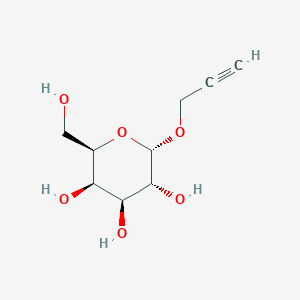
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride” is a complex organic compound . It’s likely to be used in research and development .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines . For instance, the synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a hydroxyl group and an amine group . The exact structure would depend on the specific compound and its synthesis process .
Chemical Reactions Analysis
The chemical reactions of similar compounds can be quite diverse . For instance, one study discussed the conversion of biogenic acids into pyrrolidones by reaction with amines . Another study examined the catalytic activity of certain complexes in the direct arylation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely . For instance, acrylates are known for their good impact toughness, transparency, elasticity, and fairly good heat and oil resistance .
Safety And Hazards
Orientations Futures
The future directions for research on similar compounds could involve exploring their potential applications in various fields . For instance, one study synthesized a novel hydroxyl-containing quaternary ammonium surfactant and introduced it as a collector for the reverse cationic flotation separation of apatite from quartz .
Propriétés
Numéro CAS |
1322625-34-2 |
|---|---|
Nom du produit |
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride |
Formule moléculaire |
C₈H₁₈ClNO₅ |
Poids moléculaire |
243.69 |
Synonymes |
(2S,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



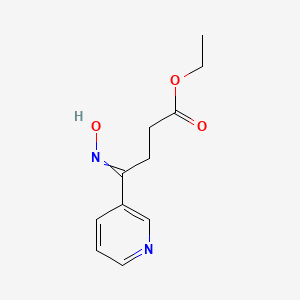
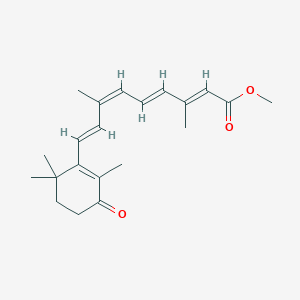
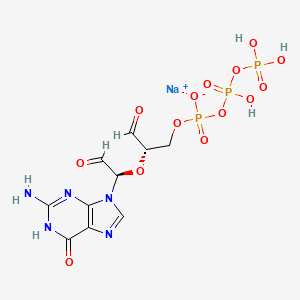
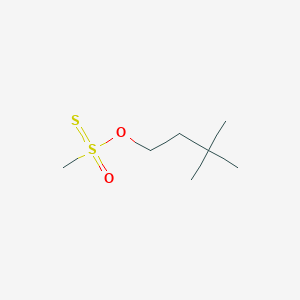
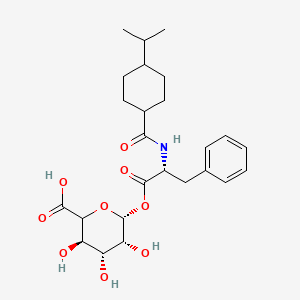
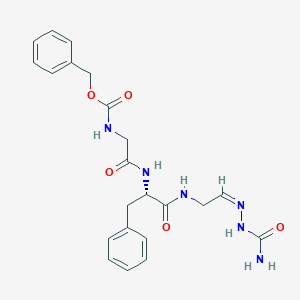

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
